

# JNJ-28330835: A Deep Dive into its Tissue-Selective Profile

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## Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

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**JNJ-28330835** is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated a promising tissue-selective profile in preclinical studies. This technical guide provides a comprehensive overview of the available data on **JNJ-28330835**, focusing on its tissue selectivity, mechanism of action, and the experimental protocols used in its evaluation.

## Core Concept: Tissue Selectivity of JNJ-28330835

**JNJ-28330835** is designed to preferentially activate androgen receptors (ARs) in anabolic tissues, such as muscle and bone, while having minimal agonistic or even antagonistic effects on reproductive tissues like the prostate gland.<sup>[1][2]</sup> This tissue selectivity is the hallmark of SARMs and represents a significant potential advantage over traditional anabolic steroids, which often carry a burden of undesirable androgenic side effects.

The mechanism behind this selectivity is believed to involve the unique conformational changes induced in the AR upon binding of **JNJ-28330835**. This altered conformation is thought to influence the recruitment of tissue-specific co-regulator proteins (co-activators or co-repressors), leading to differential gene expression in various tissues. **JNJ-28330835** is described as a nonsteroidal AR ligand with mixed agonist and antagonist activity in androgen-responsive cell-based assays.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **JNJ-28330835**, primarily from research conducted in rat models.

Table 1: In Vivo Anabolic and Androgenic Effects of **JNJ-28330835** in Orchidectomized Male Rats

| Tissue             | Parameter | Dosage        | Effect  | Citation |
|--------------------|-----------|---------------|---|----------|
| Levator Ani Muscle | Weight    | 10 mg/kg      | Stimulated maximal growth   | [2]      |
| Lean Body Mass     | -         | Not specified | Prevented half of the loss associated with orchidectomy           | [2]      |
| Lean Body Mass     | -         | Not specified | Restored about 30% of lost lean mass in aged orchidectomized rats | [2]      |

Table 2: In Vivo Effects of **JNJ-28330835** on Prostate in Intact Male Rats

| Tissue   | Parameter | Dosage   | Effect                   | Citation |
|----------|-----------|----------|--------------------------|----------|
| Prostate | Weight    | 10 mg/kg | Reduced by a mean of 30% | [2]      |

## Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **JNJ-28330835** are not fully available in the public domain. However, based on the published literature, the following methodologies are inferred to have been central to its characterization.

## In Vivo Assessment of Anabolic and Androgenic Activity in Orchidectomized Rat Model

This model is a standard for evaluating the tissue selectivity of SARMs.

Objective: To determine the anabolic (muscle-sparing or growth-promoting) and androgenic (prostate-stimulating) effects of **JNJ-28330835**.

Animal Model: Adult male rats, surgically castrated (orchidectomized) to deplete endogenous androgens.

Experimental Groups:

- Sham-operated control group.
- Orchidectomized control group (vehicle-treated).
- Orchidectomized groups treated with varying doses of **JNJ-28330835**.
- Orchidectomized group treated with a reference androgen (e.g., testosterone propionate).

Procedure:

- Following a post-operative recovery period, daily administration of the test compounds (vehicle, **JNJ-28330835**, or reference androgen) is initiated.
- Treatment is typically continued for a period of several weeks.
- Body weight is monitored regularly.
- At the end of the study, animals are euthanized, and target tissues are harvested and weighed.
  - Anabolic activity: Assessed by the wet weight of the levator ani muscle.
  - Androgenic activity: Assessed by the wet weight of the ventral prostate and seminal vesicles.
- Lean body mass can be assessed using techniques like magnetic resonance imaging (MRI).

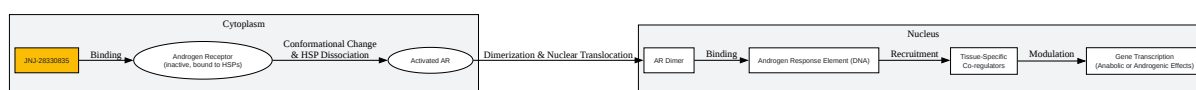
[2]

Data Analysis: Tissue weights are normalized to body weight and compared between treatment groups and controls.

## Signaling Pathway and Experimental Workflow

### Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of androgen receptor activation, which is the target of **JNJ-28330835**.

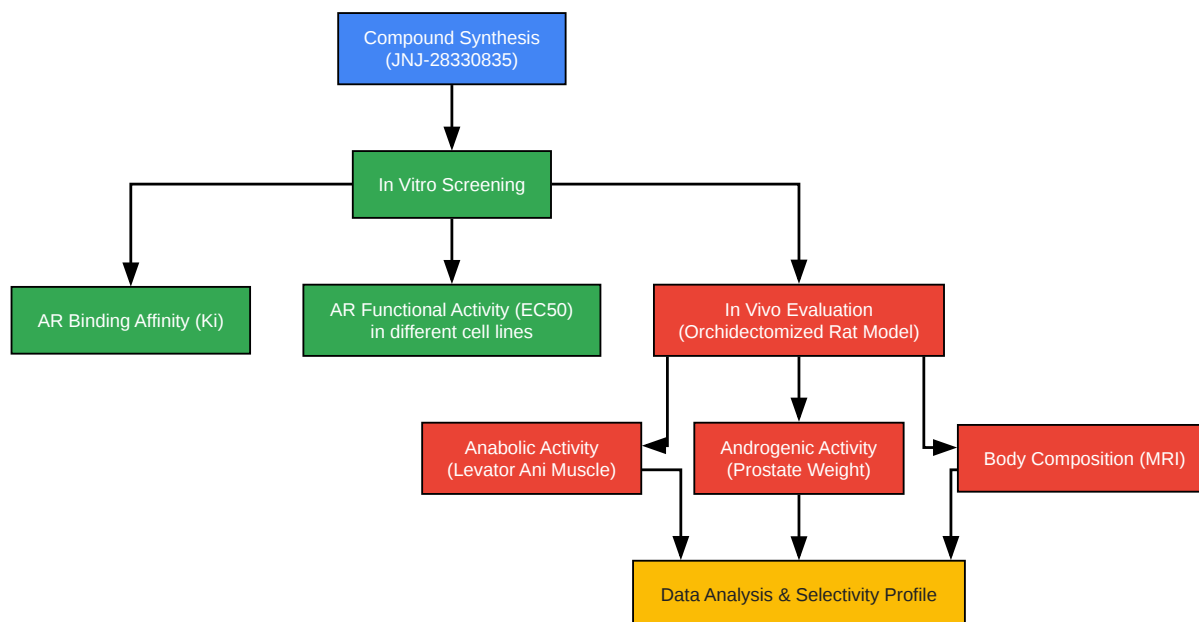


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### Androgen Receptor Signaling Pathway

## Experimental Workflow for SARM Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a selective androgen receptor modulator like **JNJ-28330835**.



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## References

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- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
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